3-Ethyl-1,2,4-oxadiazol-5-amine
Overview
Description
3-Ethyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms and one oxygen atom. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. It is a white solid that is insoluble in water but soluble in organic solvents.
Mechanism of Action
Target of Action
Oxadiazoles, the class of compounds to which it belongs, are known to interact with a variety of biological targets due to their versatile heterocyclic scaffold .
Mode of Action
Oxadiazoles, in general, are known to participate in hydrogen bonding interactions with their targets, which can significantly contribute to their pharmacological activity .
Biochemical Pathways
Oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities, suggesting they may interact with various biochemical pathways related to these infections .
Result of Action
Oxadiazoles have been reported to exhibit a range of biological activities, including anti-inflammatory, antiallergic, antipsychotic, antimicrobial, antimycobacterial, antitumor, and antiviral effects .
Biochemical Analysis
Cellular Effects
Oxadiazoles have been shown to have a variety of effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
Oxadiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Oxadiazoles have been synthesized and studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-Ethyl-1,2,4-oxadiazol-5-amine at different dosages in animal models have not been reported. The effects of other oxadiazoles have been studied in animal models, and these studies often reveal threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well known. Oxadiazoles can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Other oxadiazoles can interact with transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well known. Other oxadiazoles can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazinecarboxylate with nitriles under acidic conditions to form the oxadiazole ring. Another approach involves the reaction of amidoximes with carboxylic acids or their derivatives, such as esters or acyl chlorides, in the presence of dehydrating agents like phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Oxadiazole N-oxides.
Reduction: Reduced heterocyclic compounds.
Substitution: Substituted oxadiazoles with various functional groups.
Scientific Research Applications
3-Ethyl-1,2,4-oxadiazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent. Its derivatives have shown promise in inhibiting specific enzymes involved in disease pathways.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Comparison with Similar Compounds
1,2,3-Oxadiazole: Another isomer with different nitrogen atom positioning, affecting its reactivity and applications.
1,2,5-Oxadiazole: Known for its use in energetic materials due to its stability and high nitrogen content.
1,3,4-Oxadiazole: Often used in pharmaceuticals for its bioactive properties.
Uniqueness: 3-Ethyl-1,2,4-oxadiazol-5-amine is unique due to its specific ring structure, which provides distinct reactivity and stability compared to other oxadiazole isomers
Properties
IUPAC Name |
3-ethyl-1,2,4-oxadiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-2-3-6-4(5)8-7-3/h2H2,1H3,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPUJQWMCPURNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672495 | |
Record name | 3-Ethyl-1,2,4-oxadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3663-40-9 | |
Record name | 3-Ethyl-1,2,4-oxadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Ethyl-1,2,4-oxadiazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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